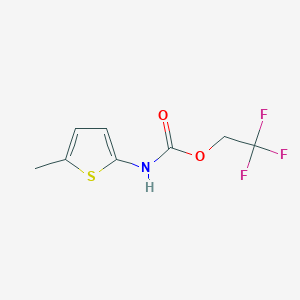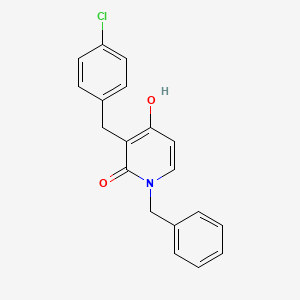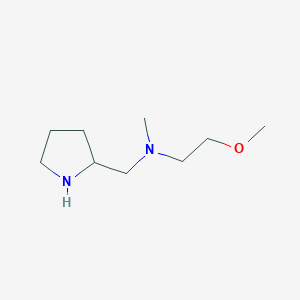
(2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine
Vue d'ensemble
Description
(2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine is a versatile organic compound. It has a molecular weight of 172.27 . The IUPAC name for this compound is 2-methoxy-N-methyl-N-(2-pyrrolidinylmethyl)ethanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for (2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine is 1S/C9H20N2O/c1-11(6-7-12-2)8-9-4-3-5-10-9/h9-10H,3-8H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Complex Synthesis and Structures
- (2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine, among other similar compounds, has been used in the synthesis of various metal complexes, particularly with manganese(II). These complexes exhibit diverse structural characteristics and magnetic properties, such as antiferromagnetic and ferromagnetic interactions, indicating potential applications in materials science and magnetic studies (Wu et al., 2004).
Ligand Utilization in Metal Complexes
- The compound has also been incorporated in palladium(II) and platinum(II) complexes, where its role as a ligand was explored. These complexes have been studied for their potential anticancer properties, highlighting the compound's significance in medicinal chemistry and pharmacology (Ghani & Mansour, 2011).
Catalysis Research
- In catalysis, derivatives of (2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine have been used in nickel(II) complexes for ethylene oligomerization studies. These studies contribute to the understanding of catalyst structures and reactivity in industrial processes (Nyamato et al., 2016).
Fluorescence and Binding Properties
- The compound's derivatives have been evaluated for their fluorescence and binding properties with metal ions such as Zn(2+) and Cu(2+). This research is significant for developing sensors and studying metal-ligand interactions in various environments (Liang et al., 2009).
Synthesis of New Compounds
- The compound has also been utilized in the synthesis of new pyrrolidin-2-ones, which have applications in pharmaceutical and organic chemistry. These syntheses contribute to the development of new compounds with potential biological activities (Flores et al., 2008).
Safety and Hazards
This compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-methoxy-N-methyl-N-(pyrrolidin-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(6-7-12-2)8-9-4-3-5-10-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVVBOHNENATDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)

![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride](/img/structure/B1373667.png)
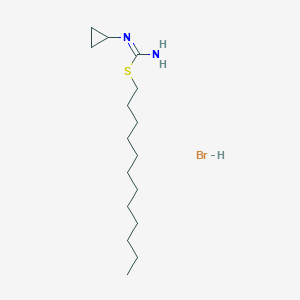

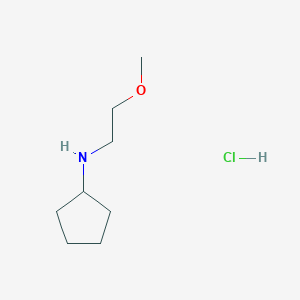
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide](/img/structure/B1373672.png)
![4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride](/img/structure/B1373673.png)
![2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1373675.png)



